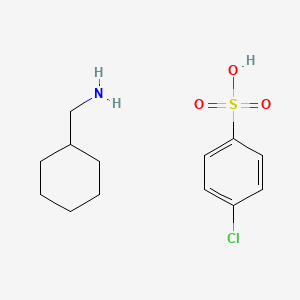
4-Chlorobenzenesulfonic acid;cyclohexylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzenesulfonic acid;cyclohexylmethanamine is a compound that combines the properties of 4-Chlorobenzenesulfonic acid and cyclohexylmethanamine. 4-Chlorobenzenesulfonic acid is known for its use as an intermediate in the synthesis of various chemicals, while cyclohexylmethanamine is a versatile amine used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
4-Chlorobenzenesulfonic acid
From p-Chlorobenzenesulfonic acid: This compound can be synthesized by sulfonation of chlorobenzene using concentrated sulfuric acid and fuming sulfuric acid at elevated temperatures.
From p-Aminobenzenesulfonic acid: Another method involves diazotization of p-aminobenzenesulfonic acid followed by chlorination.
-
Cyclohexylmethanamine
From Cyclohexylmethanol: Cyclohexylmethanol can be converted to cyclohexylmethanamine through reductive amination using ammonia and hydrogen in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-Chlorobenzenesulfonic acid typically involves the sulfonation of chlorobenzene using sulfuric acid and fuming sulfuric acid. Cyclohexylmethanamine is produced on an industrial scale through the hydrogenation of cyclohexylmethanol in the presence of ammonia.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Chlorobenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.
Reduction: Cyclohexylmethanamine can be reduced to cyclohexylmethanol.
Substitution: Both components can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Chlorobenzenesulfonic acid;cyclohexylmethanamine has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzenesulfonic acid;cyclohexylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the amine group can participate in hydrogen bonding and nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-Chlorobenzenesulfonic acid but lacks the chlorine substituent.
Cyclohexylamine: Similar to cyclohexylmethanamine but lacks the methylene bridge.
Uniqueness
4-Chlorobenzenesulfonic acid;cyclohexylmethanamine is unique due to the presence of both a sulfonic acid group and an amine group, allowing it to participate in a wide range of chemical reactions and interactions.
Properties
CAS No. |
6292-98-4 |
|---|---|
Molecular Formula |
C13H20ClNO3S |
Molecular Weight |
305.82 g/mol |
IUPAC Name |
4-chlorobenzenesulfonic acid;cyclohexylmethanamine |
InChI |
InChI=1S/C7H15N.C6H5ClO3S/c8-6-7-4-2-1-3-5-7;7-5-1-3-6(4-2-5)11(8,9)10/h7H,1-6,8H2;1-4H,(H,8,9,10) |
InChI Key |
MGWIRMASEFALRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN.C1=CC(=CC=C1S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


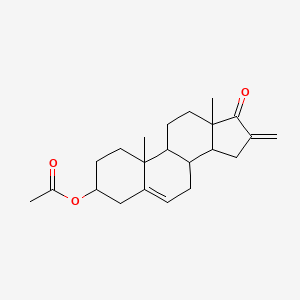
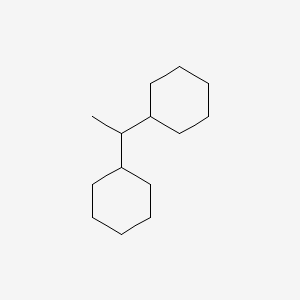
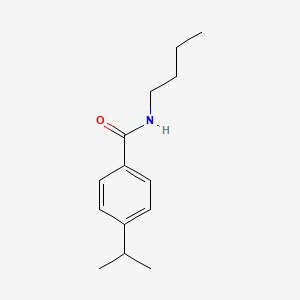
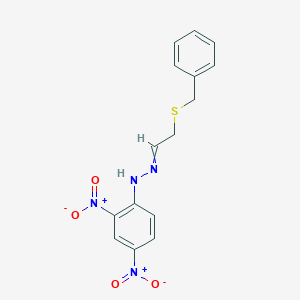


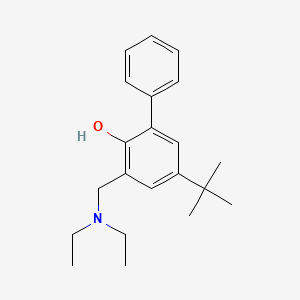
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)



![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)
